molecular formula C10H13NS B1417251 6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine CAS No. 1094350-91-0

6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine

Cat. No. B1417251
CAS RN: 1094350-91-0
M. Wt: 179.28 g/mol
InChI Key: TZWIMFKGHRPBNI-UHFFFAOYSA-N
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Description

“6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine” is a chemical compound with the molecular formula C10H13NS . It belongs to the class of organic compounds known as benzothiopyrans, which are aromatic heterocyclic compounds containing a benzene ring fused to a thiopyran ring.

Scientific Research Applications

1. Chromophore Development

6-Methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine has been explored in the synthesis of new chromophores. A study by Nakazumi et al. (1990) investigated the preparation of 2-(amino-substituted methylene)-2H,3H-1-benzothiophene-3-ones, demonstrating the potential of these compounds in donor-acceptor chromophore development (Nakazumi, Watanabe, Maeda, & Kitao, 1990).

2. Insecticidal Activity

Research on the insecticidal properties of derivatives of 6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine has been conducted. Nakazumi, Kobara, and Kitao (1992) synthesized 4-(aminomethyl)thiocoumarins and found significant insecticidal activity against various pests, highlighting its potential in agricultural applications (Nakazumi, Kobara, & Kitao, 1992).

3. Antimicrobial and Anticoccidial Activity

Georgiadis (1976) explored the antimicrobial and anticoccidial activities of derivatives of 6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine. The study demonstrated that amine adducts of these compounds had significant activity as coccidiostats, suggesting potential use in veterinary medicine and poultry farming (Georgiadis, 1976).

4. Heterocyclic Synthesis

The compound is also significant in the synthesis of various heterocycles. For instance, Kaye and Nocanda (2002) reported the use of Baylis-Hillman methodology to synthesize 3-substituted 2H-1-benzothiopyrans, showcasing the compound's utility in developing new heterocyclic compounds (Kaye & Nocanda, 2002).

5. Advanced Organic Synthesis

The compound plays a role in advanced organic synthesis. For example, Cozzi and Pillan (1988) described the synthesis of imidazolyl derivatives of the thiochroman ring from 3-bromo-4H-1-benzothiopyran-4-ones, demonstrating its versatility in organic chemistry (Cozzi & Pillan, 1988).

properties

IUPAC Name

6-methyl-3,4-dihydro-2H-thiochromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWIMFKGHRPBNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine

CAS RN

1094350-91-0
Record name 6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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